Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)
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Overview
Description
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is an organic compound with a methacrylic acid backbone and a methoxycarbonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid typically involves the esterification of methacrylic acid with 4-(methoxycarbonyl)phenylboronic acid. This reaction can be catalyzed by palladium(II) complexes in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms nitro or halogenated derivatives.
Scientific Research Applications
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis to create specialty polymers with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid involves its interaction with various molecular targets. The methoxycarbonyl group can undergo hydrolysis to release methacrylic acid, which can then participate in polymerization reactions. The phenyl ring can interact with aromatic receptors, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-4-methoxycarbonylphenyl)boronic acid: Similar structure but contains a fluorine atom.
4-(Methoxycarbonyl)benzeneboronic acid: Lacks the methacrylic acid backbone.
Uniqueness
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is unique due to its combination of a methacrylic acid backbone and a methoxycarbonyl-substituted phenyl ring. This structure imparts distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
187682-17-3 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(E)-3-(4-methoxycarbonylphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H12O4/c1-8(11(13)14)7-9-3-5-10(6-4-9)12(15)16-2/h3-7H,1-2H3,(H,13,14)/b8-7+ |
InChI Key |
YAIORIMGZLOSJB-BQYQJAHWSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)OC)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O |
Synonyms |
Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI) |
Origin of Product |
United States |
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